O-(2-(Vinyloxy)ethyl)hydroxylamine (CAS 391212-29-6) is a bifunctional pharmaceutical intermediate characterized by a nucleophilic hydroxylamine moiety and a vinyloxy (vinyl ether) protecting group [1]. In industrial process chemistry, it is primarily utilized to install 2-hydroxyethoxy amide side chains onto complex heterocyclic scaffolds [2]. The compound's defining procurement value lies in its dual functionality: the hydroxylamine group readily participates in high-yielding amide couplings, while the vinyloxy group serves as a highly atom-economical, acid-labile protecting group for the terminal alcohol [1]. This specific structural arrangement is critical for the commercial-scale synthesis of advanced active pharmaceutical ingredients (APIs), particularly mitogen-activated protein kinase (MEK) inhibitors, where precise chemoselectivity and mild deprotection conditions are mandatory[2].
Substituting O-(2-(vinyloxy)ethyl)hydroxylamine with generic analogs fundamentally disrupts the synthetic sequence of halogenated APIs [1]. If an unprotected O-(2-hydroxyethyl)hydroxylamine is used, the free primary alcohol competes with the hydroxylamine during carboxylic acid activation, leading to extensive O-acylation and drastically reducing the yield of the desired N-acylated hydroxamate. Conversely, substituting with standard protected analogs, such as O-(2-(benzyloxy)ethyl)hydroxylamine, introduces catastrophic downstream incompatibilities [1]. Benzyl ether cleavage requires catalytic hydrogenation, a reductive environment that rapidly dehalogenates the aryl bromide and aryl chloride moieties essential to the pharmacophore of leading MEK inhibitors. Therefore, the vinyloxy group is a strict structural requirement to prevent both chemoselective failure during coupling and structural degradation during deprotection [1].
During the synthesis of benzimidazole-6-carboxamides, O-(2-(vinyloxy)ethyl)hydroxylamine undergoes highly selective N-acylation when reacted with carboxylic acids using EDCI/HOBt [1]. The vinyloxy group completely masks the terminal oxygen, preventing competitive esterification [1]. In contrast, utilizing the unprotected baseline, O-(2-hydroxyethyl)hydroxylamine, results in significant competitive O-acylation, generating a mixture of N-acylated, O-acylated, and di-acylated products that require complex chromatographic resolution and depress the target yield.
| Evidence Dimension | Coupling chemoselectivity and target yield |
| Target Compound Data | High yield of pure N-acylated hydroxamate due to vinyloxy protection |
| Comparator Or Baseline | Unprotected O-(2-hydroxyethyl)hydroxylamine (generates mixed O/N-acylated byproducts) |
| Quantified Difference | Complete prevention of competitive O-acylation during EDCI/HOBt coupling |
| Conditions | EDCI/HOBt mediated amide coupling in DMF at room temperature |
Prevents the formation of complex byproduct mixtures, eliminating the need for costly chromatographic purification in scale-up.
The vinyloxy protecting group of O-(2-(vinyloxy)ethyl)hydroxylamine is cleaved under mild acidic conditions (e.g., 1M HCl in ethanol), which perfectly preserves sensitive functional groups on the API core [1]. When compared to O-(2-(benzyloxy)ethyl)hydroxylamine, the difference in process compatibility is absolute. Benzyl deprotection requires palladium-catalyzed hydrogenation, which causes rapid and extensive dehalogenation of the 4-bromo-2-fluorophenyl or 4-bromo-2-chlorophenyl rings present in MEK inhibitors, destroying the active molecule [1].
| Evidence Dimension | Halogen retention during deprotection |
| Target Compound Data | 100% retention of aryl bromides/chlorides during mild acidic hydrolysis |
| Comparator Or Baseline | O-(2-(benzyloxy)ethyl)hydroxylamine (requires Pd/C, H2) |
| Quantified Difference | Avoids the severe dehalogenation typically observed during catalytic hydrogenation of aryl bromides |
| Conditions | Deprotection of the 2-hydroxyethoxy amide side chain on a halogenated benzimidazole core |
It is the only viable procurement choice for synthesizing APIs containing sensitive aryl halides that cannot tolerate reductive deprotection.
In process scale-up, the removal of protecting group byproducts is a major cost driver. The acidic hydrolysis of the vinyloxy group from O-(2-(vinyloxy)ethyl)hydroxylamine generates only acetaldehyde (boiling point ~20 °C) as a byproduct, which is entirely volatile and easily removed in vacuo [1]. In contrast, using a silyl-protected comparator, such as O-(2-(TBDMS-oxy)ethyl)hydroxylamine, requires fluoride sources or harsher acids for cleavage, generating non-volatile silanol byproducts that necessitate aqueous workups and additional purification steps, thereby reducing overall atom economy [1].
| Evidence Dimension | Byproduct volatility and purification requirement |
| Target Compound Data | Generates highly volatile acetaldehyde (bp 20 °C); removed via evaporation |
| Comparator Or Baseline | O-(2-(TBDMS-oxy)ethyl)hydroxylamine (generates non-volatile silanols) |
| Quantified Difference | Elimination of post-deprotection aqueous workup and chromatography |
| Conditions | Acidic deprotection and subsequent API isolation |
Maximizes process efficiency and atom economy by allowing the deprotection byproduct to be cleanly removed under reduced pressure.
O-(2-(vinyloxy)ethyl)hydroxylamine is the strictly required intermediate for the commercial-scale synthesis of MEK inhibitors such as Selumetinib and Binimetinib [1]. Its use allows for the efficient EDCI/HOBt-mediated coupling to the fluorobenzimidazole-6-carboxylic acid core, followed by mild acidic deprotection that preserves the critical aryl halide pharmacophores [2].
Beyond specific MEK inhibitors, this compound is the optimal reagent for installing 2-hydroxyethoxy amide side chains onto any molecular scaffold containing functional groups sensitive to hydrogenation (e.g., alkynes, nitro groups, or aryl iodides/bromides) [2]. The acid-labile vinyloxy group bypasses the need for the palladium-catalyzed deprotection required by benzyl ethers[1].
In industrial workflows where minimizing downstream purification is critical, the vinyloxy protecting group offers a distinct advantage over silyl or paramethoxybenzyl (PMB) groups[2]. Because its deprotection yields only volatile acetaldehyde, it is highly suited for late-stage API functionalization where the final product must be isolated with minimal aqueous workup or chromatography [1].